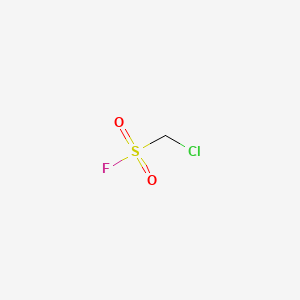
1-methoxyxanthen-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methoxyxanthen-9-one: is a derivative of xanthone, a class of oxygen-containing heterocyclic compounds. Xanthones are known for their diverse biological activities and are found naturally in various plants, fungi, and lichens . The compound this compound features a methoxy group at the 1-position, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methoxyxanthen-9-one typically involves the following steps:
Aroylation Reaction: The initial step often involves a nucleophilic aroylation reaction where an aroyl group is introduced to the xanthone core.
Cyclization: The intermediate product undergoes cyclization to form the xanthone structure.
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-methoxyxanthen-9-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups .
Scientific Research Applications
1-methoxyxanthen-9-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-methoxyxanthen-9-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by activating the Nrf2 pathway.
Anti-inflammatory Activity: It modulates inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes.
Anticancer Activity: The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
9H-Xanthen-9-one: The parent compound without the methoxy group.
1-Hydroxy-9H-xanthen-9-one: A hydroxylated derivative with different biological activities.
Azaxanthones: Compounds with nitrogen atoms in the xanthone structure, exhibiting unique properties.
Uniqueness
1-methoxyxanthen-9-one is unique due to the presence of the methoxy group, which can influence its solubility, reactivity, and biological activities. This modification can enhance its potential as a therapeutic agent and its utility in various industrial applications .
Properties
CAS No. |
6563-60-6 |
|---|---|
Molecular Formula |
C14H10O3 |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
1-methoxyxanthen-9-one |
InChI |
InChI=1S/C14H10O3/c1-16-11-7-4-8-12-13(11)14(15)9-5-2-3-6-10(9)17-12/h2-8H,1H3 |
InChI Key |
IVWOUZKNCGFRBC-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC2=C1C(=O)C3=CC=CC=C3O2 |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)C3=CC=CC=C3O2 |
| 6563-60-6 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



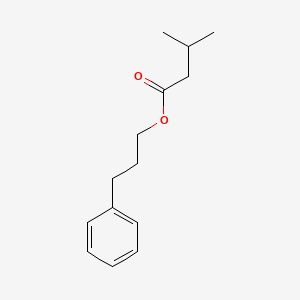
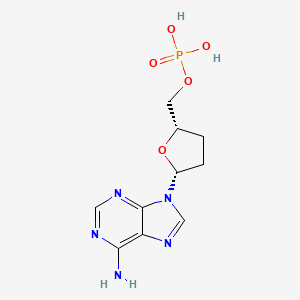
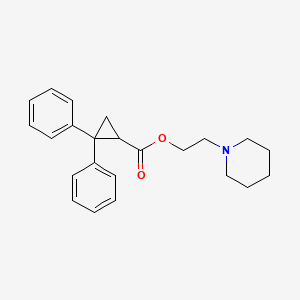
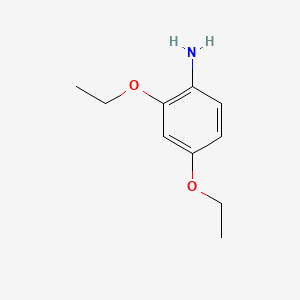



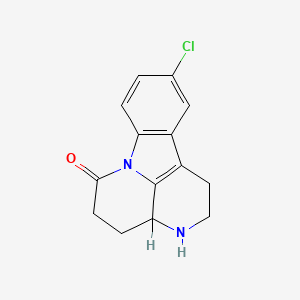
![Benzenesulfonic acid, 3-[[ethyl(3-methylphenyl)amino]methyl]-](/img/structure/B1617619.png)

